Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxypiperidine hydrochloride

Thermal analysis Solid-phase handling Scale-up purification

3-Hydroxypiperidine hydrochloride (CAS 64051-79-2; synonym: piperidin-3-ol hydrochloride) is a six-membered heterocyclic hydrochloride salt with the molecular formula C5H12ClNO and molecular weight 137.61 g/mol. The compound features a secondary amine and a hydroxyl group at the 3-position of the piperidine ring, a regiochemical arrangement that distinguishes it from its 2-hydroxy and 4-hydroxy constitutional isomers.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 64051-79-2
Cat. No. B147085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypiperidine hydrochloride
CAS64051-79-2
Synonyms3-Piperidinol hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC(C[NH2+]C1)O.[Cl-]
InChIInChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
InChIKeyVLECDMDGMKPUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypiperidine Hydrochloride (CAS 64051-79-2): A Position-Specific Hydroxypiperidine Building Block for Multi-Target Medicinal Chemistry


3-Hydroxypiperidine hydrochloride (CAS 64051-79-2; synonym: piperidin-3-ol hydrochloride) is a six-membered heterocyclic hydrochloride salt with the molecular formula C5H12ClNO and molecular weight 137.61 g/mol . The compound features a secondary amine and a hydroxyl group at the 3-position of the piperidine ring, a regiochemical arrangement that distinguishes it from its 2-hydroxy and 4-hydroxy constitutional isomers. It is commercially available at 99% assay from major suppliers including Sigma-Aldrich and Thermo Scientific, typically as a white crystalline powder . The 3-hydroxypiperidine scaffold is recognized as a core motif in numerous bioactive compounds, including ibrutinib, istaroxime analogues, and selective chemokine receptor antagonists [1]. In biological systems, 3-hydroxypiperidine is a confirmed major metabolite of piperidine in mammalian metabolism, alongside 4-hydroxypiperidine [2].

Why 3-Hydroxypiperidine Hydrochloride Cannot Be Replaced by 4-Hydroxy or 2-Hydroxy Isomers in Regiochemistry-Critical Syntheses


Although 3-, 4-, and 2-hydroxypiperidine hydrochlorides share identical molecular formulas (C5H12ClNO) and molecular weights (137.61 g/mol), their regiochemical positioning of the hydroxyl group creates fundamentally different hydrogen-bonding geometries, nucleophilic reactivity patterns, and metabolic recognition. In drug discovery, the 3-hydroxy position enables access to the clinically validated (S)-N-Boc-3-hydroxypiperidine intermediate for ibrutinib—a synthetic pathway inaccessible to 4-hydroxy isomers [1]. In the Ugi multicomponent reaction (MCR) platform, both 3- and 4-hydroxy isomers have been employed, but they serve distinct amine component roles that are not interchangeable without altering the reaction outcome . Physical property differences are also substantial: 3-hydroxypiperidine hydrochloride exhibits a melting point of 192-195°C, more than 35°C higher than 4-hydroxypiperidine hydrochloride (155-157°C), directly influencing solid-phase handling, drying protocols, and thermal stability during scale-up [2][3]. These differences mean that procurement of the correct positional isomer is non-negotiable for synthetic route fidelity.

Quantitative Comparator Evidence for 3-Hydroxypiperidine Hydrochloride: Melting Point, Purity, Synthetic Utility, and Chiral Differentiation vs. 4-Hydroxy and 2-Hydroxy Analogs


Melting Point Differentiation: 3-Hydroxypiperidine Hydrochloride (192-195°C) vs. 4-Hydroxypiperidine Hydrochloride (155-157°C) vs. Piperidine Hydrochloride (245-248°C)

The hydrochloride salt of 3-hydroxypiperidine exhibits a melting point of 192-195°C (Capot Chemical) to 196.6-198.7°C (Thermo Scientific Acros), placing it in an intermediate thermal range that is practical for solid-phase handling and recrystallization [1]. In contrast, 4-hydroxypiperidine hydrochloride melts at 155-157°C, a ~37°C lower value that can lead to softening or caking under ambient storage conditions [2]. Piperidine hydrochloride (lacking a hydroxyl group) melts at 245-248°C, requiring higher energy for melt processing [3]. The 3-hydroxy isomer's melting point provides a favorable balance: it remains a free-flowing powder at room temperature while being amenable to melt-based purification at moderate temperatures.

Thermal analysis Solid-phase handling Scale-up purification

Commercial Purity Grade: 3-Hydroxypiperidine Hydrochloride (99% assay) vs. 4-Hydroxypiperidine Hydrochloride (≥98%)

Commercially, 3-hydroxypiperidine hydrochloride is supplied at a 99% assay specification by MilliporeSigma (Sigma-Aldrich product 174416) and Thermo Scientific (99%, product 11319786) . The 4-hydroxy isomer is typically offered at ≥98% purity (Sigma-Aldrich 391468, assay 98%) . While a 1% purity difference may appear marginal, for multi-step syntheses where intermediates are carried forward without purification, the cumulative impurity burden scales with step count. At 99% purity, the maximum total impurity is 1% w/w; at 98%, it doubles to 2% w/w—a factor of 2× more potential side-product formation in the first synthetic step alone.

Quality control Assay specification Procurement benchmark

Differential Synthetic Utility: 3-Hydroxypiperidine·HCl Enables Istaroxime, NOS, and CCR3 Chemotypes Not Accessible from 4-Hydroxy or 2-Hydroxy Isomers

Sigma-Aldrich's official product specification explicitly lists 3-hydroxypiperidine hydrochloride as a reactant for four distinct, therapeutically relevant chemotype syntheses: (i) istaroxime analogues as Na+,K+-ATPase inhibitors, (ii) nitric oxide formation inhibitors, (iii) selective CC chemokine receptor-3 (CCR3) antagonists, and (iv) oxygenated carbolines . In contrast, the 4-hydroxypiperidine hydrochloride product specification cites completely non-overlapping applications: synthesis of Sibrafiban and Lamifiban (non-peptide fibrinogen receptor antagonists), a 14C-labeled E4010 PET tracer, and allosteric modulators of metabotropic glutamate receptor subtype 5 . This divergence reflects the regiochemical dependence of the downstream pharmacophores—the 3-hydroxy position orients the hydroxyl group for key hydrogen-bonding interactions in the istaroxime and CCR3 antagonist pharmacophore models.

Medicinal chemistry Reaction scope Chemotype exclusivity

Ibrutinib Intermediate: (S)-N-Boc-3-Hydroxypiperidine Achieves 97.8% Conversion and 99.8% e.e. via Biocatalytic Reduction—a Chiral Pathway Exclusive to the 3-Hydroxy Scaffold

(S)-N-Boc-3-hydroxypiperidine (S-NBHP) is the critical chiral intermediate for ibrutinib (Imbruvica), the approved BTK inhibitor for B-cell malignancies. Chen et al. (2017) reported a recombinant whole-cell biocatalytic process using an (R)-specific carbonyl reductase from Candida parapsilosis that converts N-Boc-3-piperidone to S-NBHP with 97.8% conversion and 99.8% enantiomeric excess at a 100 g/L substrate loading in an aqueous monophasic system [1]. This stereochemical outcome is intrinsic to the 3-keto/3-hydroxy redox pair; the 4-hydroxy isomer cannot serve as a precursor to ibrutinib because the drug's structure requires the 3-piperidinol moiety for BTK binding pocket complementarity. Subsequent engineering of an alcohol dehydrogenase from Kluyveromyces polyspora (KpADH) further improved the biocatalytic efficiency for this specific transformation [2].

Chiral synthesis Biocatalysis Ibrutinib manufacturing

Crystallographic Fragment Screening: 3-Hydroxypiperidine Co-crystallized with Plasmodium falciparum CTP:Phosphocholine Cytidylyltransferase (PDB 7Q3M, 2.2 Å Resolution)

The (3S)-piperidin-3-ol fragment has been co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), depositing as PDB entry 7Q3M at 2.2 Å resolution [1]. This crystallographic evidence demonstrates that the 3-hydroxypiperidine scaffold engages the enzyme active site as an ultra-low-molecular-weight fragment (MW 101.15 for the free base), making it a validated starting point for fragment growing and merging strategies targeting PfCCT. Crystallographic screening using this fragment class aims to guide the design of PfCCT inhibitors, a promising antimalarial target [2]. No equivalent PDB entry exists for 4-hydroxypiperidine or 2-hydroxypiperidine bound to PfCCT, underscoring the unique binding geometry conferred by the 3-hydroxy position.

Fragment-based drug design X-ray crystallography Malaria target

Chiral Resolution and Enantiomer Specification: (R)-3-Hydroxypiperidine·HCl [α]D +8.6° vs. (S)-3-Hydroxypiperidine·HCl [α]D -6.5° Enables Stereospecific Route Selection

The enantiomers of 3-hydroxypiperidine hydrochloride are commercially available with well-defined optical rotation specifications: (R)-(+)-3-hydroxypiperidine hydrochloride (CAS 198976-43-1) exhibits [α]D20 = +8.6 ± 1° (c = 2 in MeOH), while (S)-3-hydroxypiperidine hydrochloride (CAS 475058-41-4) shows [α]D20 = -6.5 ± 1.5° (c = 1 in MeOH) . Both are available at ≥99% chiral purity by HPLC. The racemic form (CAS 64051-79-2) serves as a cost-effective starting material for routes where chirality is introduced downstream or where the racemic product is the target. In contrast, 4-hydroxypiperidine hydrochloride is an achiral molecule (the 4-position is symmetric in the unsubstituted ring), offering no equivalent enantiomer differentiation capability.

Chiral purity Enantiomeric excess Stereospecific synthesis

Optimal Procurement and Deployment Scenarios for 3-Hydroxypiperidine Hydrochloride Based on Quantitative Differentiation Evidence


Scenario 1: Ibrutinib and BTK Inhibitor Intermediate Manufacturing

Procurement of (S)-3-hydroxypiperidine hydrochloride (CAS 475058-41-4) or racemic 3-hydroxypiperidine hydrochloride (CAS 64051-79-2) is mandatory for synthesizing (S)-N-Boc-3-hydroxypiperidine, the penultimate intermediate for ibrutinib. As demonstrated by Chen et al. (2017), biocatalytic reduction achieves 97.8% conversion and 99.8% e.e. at 100 g/L scale—metrics validated specifically for the 3-piperidone/3-piperidinol substrate pair [1]. The 4-hydroxy isomer cannot substitute because the ibrutinib pharmacophore requires a 3-piperidinol moiety for BTK active-site occupancy. For kilo-lab and pilot-plant procurement, the Capot Chemical product specification confirms availability up to 100 kg scale with 98% (GC) minimum purity and 192-195°C melting point, providing a reliable industrial supply chain [2].

Scenario 2: Istaroxime Analogue and Na+/K+-ATPase Inhibitor Discovery Programs

3-Hydroxypiperidine hydrochloride is explicitly cited by Sigma-Aldrich as a reactant for synthesizing istaroxime analogues—positive inotropic agents that inhibit Na+/K+-ATPase (dog kidney IC50 = 0.43 ± 0.15 μM for the parent istaroxime) [1][2]. The 3-hydroxy position is critical for the hydrogen-bonding network in the istaroxime pharmacophore. Procuring 4-hydroxypiperidine hydrochloride instead would yield a regioisomeric building block that cannot recapitulate this binding geometry without complete synthetic route redesign. The 99% assay grade (Sigma-Aldrich 174416) ensures minimal impurity interference in SAR studies .

Scenario 3: Fragment-Based Drug Discovery Against Plasmodium falciparum CCT

The co-crystal structure PDB 7Q3M provides direct evidence that (3S)-piperidin-3-ol engages the PfCCT active site, validated by X-ray diffraction at 2.2 Å resolution [1]. Fragment-based screening groups should procure 3-hydroxypiperidine hydrochloride (racemic or enantiopure) as a validated low-molecular-weight starting fragment (MW 101.15 free base; 137.61 as HCl salt) for hit-to-lead optimization. The 4-hydroxy isomer lacks any equivalent PfCCT co-crystal structure, making the 3-isomer the only structurally characterized choice. The compound's GHS classification as an irritant (H315, H319, H335) requires standard laboratory PPE but no specialized containment [2].

Scenario 4: CCR3 Antagonist and Chemokine Receptor Drug Discovery

3-Hydroxypiperidine hydrochloride is specifically listed as a reactant for preparing selective CC chemokine receptor-3 (CCR3) antagonists [1]. CCR3 antagonists are under investigation for allergic diseases including asthma, atopic dermatitis, and allergic rhinitis, with reported subnanomolar IC50 values for optimized antagonists (e.g., 2.3 nM for CCR3 binding) [2]. The 3-hydroxy substituent provides the correct vector for piperidine ring elaboration in the (N-ureidoalkyl)benzylpiperidine class of CCR3 antagonists. Procurement of the correct positional isomer ensures fidelity to literature-validated SAR, while avoiding the need to re-optimize a 4-hydroxy scaffold that would project the hydroxyl group in a different trajectory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxypiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.